A Technical Guide to 2-((tert-Butyldiphenylsilyl)oxy)acetic Acid: A Versatile Building Block in Synthetic Chemistry
A Technical Guide to 2-((tert-Butyldiphenylsilyl)oxy)acetic Acid: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butyldiphenylsilyl)oxy)acetic acid is a bifunctional organic molecule widely utilized in complex organic synthesis. It incorporates two key chemical features: a stable, sterically hindered tert-butyldiphenylsilyl (TBDPS) ether and a reactive carboxylic acid. The TBDPS group serves as a robust protecting group for the hydroxyl moiety of glycolic acid, allowing for selective reactions at the carboxylic acid terminus. Its significant stability under a wide range of acidic and basic conditions, compared to other common silyl ethers, makes it an invaluable tool for multi-step syntheses of pharmaceuticals and other complex molecular targets. This guide provides an in-depth overview of its properties, synthesis, deprotection, and applications, particularly its emerging role in the development of novel therapeutics.
Physicochemical and Safety Data
The fundamental properties of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid are summarized below. Proper safety precautions should be observed when handling this compound, as outlined by its hazard statements.
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| CAS Number | 76271-74-4 |
| Molecular Formula | C₁₈H₂₂O₃Si |
| Molecular Weight | 314.45 g/mol |
| IUPAC Name | 2-((tert-butyl(diphenyl)silyl)oxy)acetic acid |
| Appearance | Solid (Melting point not specified in literature) |
| Purity | Typically ≥95% |
Table 2: Hazard and Precautionary Statements [3]
| Classification | Statement |
| GHS Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Deprotection Protocols
The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid is typically achieved through a two-step process: silyl ether formation from an ester of glycolic acid, followed by saponification of the ester to yield the desired carboxylic acid.
Experimental Protocol 1: Synthesis
Step 1: Synthesis of Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate [4][5]
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Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve ethyl glycolate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL/mmol).
-
Addition of Reagents: To the stirred solution, add imidazole (2.5 equivalents) followed by tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equivalents) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ethyl glycolate is consumed.
-
Work-up:
-
Quench the reaction by adding anhydrous methanol.
-
Remove the DMF by co-evaporation with toluene under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M aqueous HCl, deionized water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate.
Step 2: Hydrolysis to 2-((tert-butyldiphenylsilyl)oxy)acetic acid [6][7][8]
-
Reaction Setup: Dissolve the purified ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 equivalent) from Step 1 in a 2:1 mixture of tetrahydrofuran (THF) and deionized water.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, ~5 equivalents).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the saponification progress by TLC until the starting ester is fully consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M aqueous HCl.
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Isolation: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-((tert-butyldiphenylsilyl)oxy)acetic acid.
Experimental Protocol 2: Deprotection
The TBDPS group is exceptionally stable in acidic media but can be efficiently cleaved using a fluoride ion source.[5][9]
-
Reaction Setup: Dissolve the TBDPS-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature while stirring. Monitor the deprotection by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Quench the reaction by washing with deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Applications in Drug Development
The unique structure of 2-((tert-butyldiphenylsilyl)oxy)acetic acid makes it an ideal building block for constructing linkers in heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[10] They consist of two active "warhead" ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[10][11]
The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.[12] 2-((tert-butyldiphenylsilyl)oxy)acetic acid provides a valuable fragment for these linkers. Its carboxylic acid handle allows for straightforward amide bond formation with an amine-containing warhead or E3 ligase ligand. The protected hydroxyl group can be unmasked at a later synthetic stage to provide a point for further modification or to simply exist as a hydrophilic element within the final linker structure.
References
- 1. dakenchem.com [dakenchem.com]
- 2. 76271-74-4|2-((tert-Butyldiphenylsilyl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
